molecular formula C20H30O4 B14478325 Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate CAS No. 65190-05-8

Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate

Cat. No.: B14478325
CAS No.: 65190-05-8
M. Wt: 334.4 g/mol
InChI Key: KXTGPGCXCMKBKC-UHFFFAOYSA-N
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Description

Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety attached to a phenyl ring, which is further substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl propanedioate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product.

Reaction Conditions:

    Base: Sodium ethoxide

    Solvent: Ethanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Brominated derivatives of the phenyl ring

Scientific Research Applications

Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with biological targets. The phenyl ring and its substituents can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate can be compared with other similar compounds, such as:

    Diethyl propanedioate (Diethyl malonate): A simpler ester with similar reactivity but lacking the phenyl and 3-methylbutyl substituents.

    Ethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate: A similar compound with one ethyl ester group instead of two.

    Diethyl {1-[4-(2-methylpropyl)phenyl]ethyl}propanedioate: A structural isomer with a different alkyl substituent on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

65190-05-8

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

diethyl 2-[1-[4-(3-methylbutyl)phenyl]ethyl]propanedioate

InChI

InChI=1S/C20H30O4/c1-6-23-19(21)18(20(22)24-7-2)15(5)17-12-10-16(11-13-17)9-8-14(3)4/h10-15,18H,6-9H2,1-5H3

InChI Key

KXTGPGCXCMKBKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=C(C=C1)CCC(C)C)C(=O)OCC

Origin of Product

United States

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